Field: This application falls under the field of Green Chemistry .
Application Summary: Cyrene is a bio-based solvent that serves as a green and sustainable alternative to petroleum-based dipolar aprotic solvents . It can be prepared from cellulose in a simple two-step process and can be produced in a variety of yields .
Method of Application: Cyrene can be prepared from cellulose in a simple two-step process . It is compatible with a large number of reactions in the chemical industry .
Results or Outcomes: Cyrene has been applied in organic chemistry, biocatalysis, materials chemistry, graphene and lignin processing, etc . It is also green, non-mutagenic and non-toxic, which makes it very promising for applications .
Field: This application is in the field of Biomass Processing and Green Chemistry .
Application Summary: Cyrene has been evaluated as a biobased, non-cytotoxic and non-mutagenic solvent for lignin fractionation, processing, and chemistry .
Method of Application: The solubility of Kraft (KL), soda and organosolv lignins was evaluated in Cyrene–water mixtures, between 60 and 80–90 vol% Cyrene . Cyrene and water could then be used as solvent and non-solvent to refine KL by fractional precipitation .
Results or Outcomes: Full solubility could be achieved in Cyrene–water mixtures, between 60 and 80–90 vol% Cyrene . Cyrene was shown to be a suitable solvent for the chemical modification of different lignins .
Field: This application is in the field of Chemical Engineering and Separation Processes .
Application Summary: Cyrene has been investigated for its potential use in liquid-liquid extractions . This process is a method for separating compounds based on their relative solubilities in two different immiscible liquids .
Method of Application: In this application, Cyrene is used as one of the two immiscible liquids in the extraction process . The compound to be extracted dissolves in Cyrene, and the solution is then contacted with the other liquid .
Field: This application is in the field of Organic Chemistry and Green Chemistry .
Application Summary: The addition of water to Cyrene creates a solvent mixture with highly unusual properties and the ability to specifically and efficiently solubilize a wide range of organic compounds .
Method of Application: In this application, water is added to Cyrene to form a geminal diol . This mixture is then used to solubilize various organic compounds, including aspirin, ibuprofen, salicylic acid, ferulic acid, caffeine, and mandelic acid .
Results or Outcomes: The results show that the Cyrene-water mixture can effectively solubilize a wide range of organic compounds . This could potentially make it a valuable tool in various chemical processes and reactions .
Field: This application is in the field of Chemical Engineering and Materials Science .
Application Summary: Cyrene™ has been reported for its use in the manufacture of membranes . Membranes are thin layers of material that separate substances when a driving force is applied across the membrane .
Method of Application: In this application, Cyrene™ is used as a solvent in the process of membrane formation . The specific methods and procedures can vary depending on the type of membrane being manufactured .
Field: This application is in the field of Organic Chemistry .
Application Summary: Cyrene™ is a versatile biobased solvent reported for various applications including being a medium of chemical reactions .
Method of Application: In this application, Cyrene™ is used as the reaction medium in which chemical reactions take place . The specific methods and procedures can vary depending on the type of reaction .
Dihydrolevoglucosenone, commonly known as Cyrene™, is a bicyclic, chiral, seven-membered heterocyclic cycloalkanone derived from renewable cellulose. It is recognized for its properties as a biodegradable and environmentally friendly aprotic dipolar solvent, making it a viable alternative to traditional solvents such as dimethylformamide and N-methyl-2-pyrrolidone. Cyrene™ is produced through a two-step process involving the hydrogenation of levoglucosenone, a compound obtained from the pyrolysis of lignocellulosic biomass like sawdust .
Physically, Cyrene™ appears as a clear, colorless to light-yellow liquid with a mild ketone-like odor. It has a boiling point of approximately 226 °C and is miscible with water and many organic solvents. Its dynamic viscosity is notably higher than that of many conventional solvents, which can influence its performance in various applications .
Cyrene™ exhibits unique reactivity characteristics. It can undergo aldol condensation reactions with inorganic bases and shows stability against weak acids and bases up to 195 °C. Additionally, it reacts with oxidants such as hydrogen peroxide at room temperature . The compound can also participate in significant chemical transformations, including:
Cyrene™ has been evaluated for its biological safety profile and demonstrates low toxicity levels, significantly below the thresholds established by the Globally Harmonized System of Classification and Labelling of Chemicals. This makes it suitable for use in sensitive applications such as pharmaceuticals and food-related products . Its biodegradability (over 99% within 14 days) further enhances its appeal as an environmentally friendly solvent .
The synthesis of Cyrene™ involves the following steps:
This method not only utilizes waste materials but also minimizes energy consumption during production, contributing to its sustainability credentials.
Cyrene™'s unique selling points include its sustainability, low environmental impact, and effective performance across diverse applications compared to these traditional solvents .
Research indicates that Cyrene™ can selectively extract solutes more polar than methylcyclohexane from hydrocarbon phases in liquid-liquid extraction processes. Studies have shown that it performs efficiently across various ternary systems, demonstrating its potential in industrial separation applications . The solvent's unique properties allow it to achieve high selectivity in extraction processes while maintaining a narrower miscibility gap compared to other solvents at elevated temperatures .
Irritant